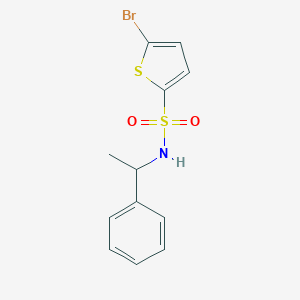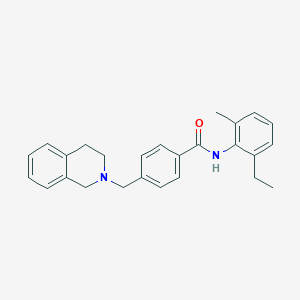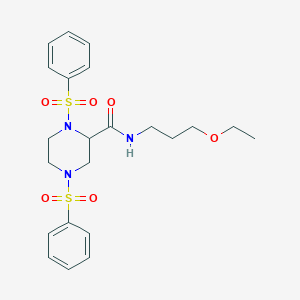![molecular formula C23H24N2O6S B296916 2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B296916.png)
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as DASA-58 and has been studied extensively for its mechanism of action and biological effects.
Mécanisme D'action
The mechanism of action of DASA-58 involves the inhibition of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical enzyme involved in regulating cell growth and division, and its inhibition by DASA-58 can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, DASA-58 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DASA-58 for lab experiments is its specificity for PP2A inhibition. This specificity allows for targeted inhibition of cancer cells, reducing the risk of off-target effects. However, one limitation of DASA-58 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on DASA-58. One area of interest is the development of more potent and selective derivatives of DASA-58 for use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DASA-58 and its effects on other cellular processes. Finally, research on the pharmacokinetics and toxicity of DASA-58 is needed to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of DASA-58 involves the reaction of 4-methoxyaniline and 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then reacted with N-(4-methoxyphenyl)acetamide to yield the final product, DASA-58.
Applications De Recherche Scientifique
DASA-58 has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Research has shown that DASA-58 has anti-proliferative effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C23H24N2O6S |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O6S/c1-29-19-11-9-17(10-12-19)24-23(26)16-25(18-7-5-4-6-8-18)32(27,28)20-13-14-21(30-2)22(15-20)31-3/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
MIJLLHFFAJPISL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)


![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296845.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)
![N-(sec-butyl)-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296854.png)
![N-benzyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B296857.png)